molecular formula C8H17N3O B2969889 2-(Azepan-1-yl)acetohydrazide CAS No. 7408-07-3

2-(Azepan-1-yl)acetohydrazide

Cat. No.: B2969889
CAS No.: 7408-07-3
M. Wt: 171.244
InChI Key: CNUWCOZKIQUWLH-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)acetohydrazide is an organic compound with the molecular formula C8H17N3O. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and acetohydrazide, a functional group containing both an acyl and a hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)acetohydrazide typically involves the reaction of azepane with acetohydrazide under controlled conditions. One common method is the condensation reaction between azepane and acetohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Azepan-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azepan-1-yl)acetohydrazide is unique due to its specific combination of azepane and acetohydrazide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(azepan-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-10-8(12)7-11-5-3-1-2-4-6-11/h1-7,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWCOZKIQUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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